![molecular formula C17H12N2 B12850665 [4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
[4-(3-Quinolinyl)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Quinolinyl)phenyl]acetonitrile is an organic compound with the molecular formula C17H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Quinolinyl)phenyl]acetonitrile typically involves the reaction of 3-quinolinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反应分析
Types of Reactions
[4-(3-Quinolinyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
科学研究应用
Chemistry
In chemistry, [4-(3-Quinolinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a compound of interest for drug development .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
作用机制
The mechanism of action of [4-(3-Quinolinyl)phenyl]acetonitrile is largely dependent on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of [4-(3-Quinolinyl)phenyl]acetonitrile, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Acrylonitrile: A simpler nitrile compound used in the production of plastics and synthetic fibers.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenylacetonitrile moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
属性
分子式 |
C17H12N2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
2-(4-quinolin-3-ylphenyl)acetonitrile |
InChI |
InChI=1S/C17H12N2/c18-10-9-13-5-7-14(8-6-13)16-11-15-3-1-2-4-17(15)19-12-16/h1-8,11-12H,9H2 |
InChI 键 |
XNBTVGPYTGPQSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


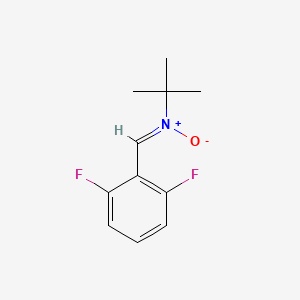
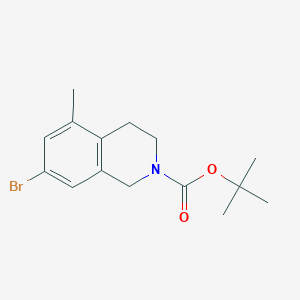
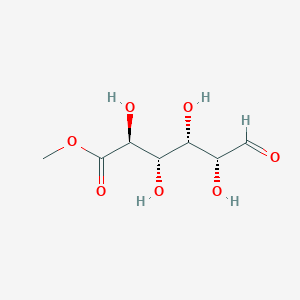
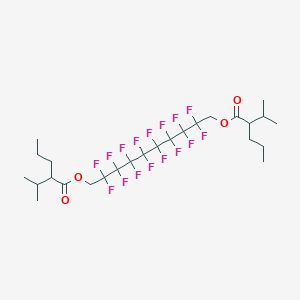
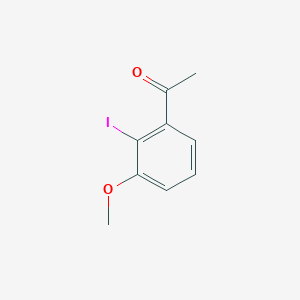
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
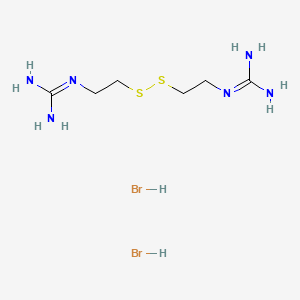


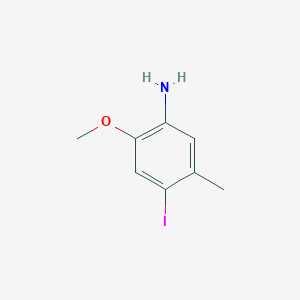
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
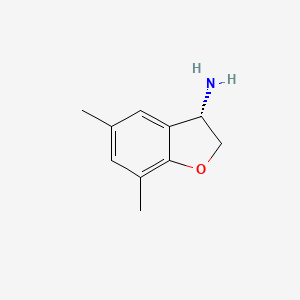
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)

